molecular formula C8H18N4O B15274238 2-(1,4-Dimethylpiperazin-2-YL)-N'-hydroxyethanimidamide

2-(1,4-Dimethylpiperazin-2-YL)-N'-hydroxyethanimidamide

Cat. No.: B15274238
M. Wt: 186.26 g/mol
InChI Key: UKSXUMSIFAPMIC-UHFFFAOYSA-N
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Description

2-(1,4-Dimethylpiperazin-2-YL)-N’-hydroxyethanimidamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with dimethyl groups and an ethanimidamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dimethylpiperazin-2-YL)-N’-hydroxyethanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 1,4-Dimethylpiperazine: This can be achieved by reacting piperazine with methylating agents such as methyl iodide under basic conditions.

    Introduction of the Ethanimidamide Group: The dimethylpiperazine is then reacted with an appropriate ethanimidamide precursor, such as ethyl chloroformate, under controlled conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(1,4-Dimethylpiperazin-2-YL)-N’-hydroxyethanimidamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dimethylpiperazin-2-YL)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(1,4-Dimethylpiperazin-2-YL)-N’-hydroxyethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,4-Dimethylpiperazin-2-YL)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylpiperazine: A simpler analog with similar structural features but lacking the ethanimidamide group.

    2-(1,4-Dimethylpiperazin-2-yl)acetic acid hydrochloride: Another related compound with different functional groups.

Uniqueness

2-(1,4-Dimethylpiperazin-2-YL)-N’-hydroxyethanimidamide is unique due to its combination of a piperazine ring with dimethyl substitutions and an ethanimidamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H18N4O

Molecular Weight

186.26 g/mol

IUPAC Name

2-(1,4-dimethylpiperazin-2-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H18N4O/c1-11-3-4-12(2)7(6-11)5-8(9)10-13/h7,13H,3-6H2,1-2H3,(H2,9,10)

InChI Key

UKSXUMSIFAPMIC-UHFFFAOYSA-N

Isomeric SMILES

CN1CCN(C(C1)C/C(=N/O)/N)C

Canonical SMILES

CN1CCN(C(C1)CC(=NO)N)C

Origin of Product

United States

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